molecular formula C17H20O2 B1596553 1,3-Dibenzyloxypropane CAS No. 53088-81-6

1,3-Dibenzyloxypropane

Cat. No. B1596553
CAS RN: 53088-81-6
M. Wt: 256.34 g/mol
InChI Key: YCUQCDFHCPHJQU-UHFFFAOYSA-N
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Description

1,3-Dibenzyloxypropane , also known as 1,3-Bis(benzyloxy)-2-propanol or 1,3-Di-O-benzylglycerol , is a chemical compound with the empirical formula C₁₇H₂₀O₃ . It is a colorless to pale yellow liquid with a molecular weight of 272.34 g/mol . This compound finds applications in organic synthesis and serves as a precursor to antiviral intermediates .


Synthesis Analysis

The synthesis of 1,3-Dibenzyloxypropane involves the reaction of 2,2-dibenzyloxypropane with an appropriate reagent. The detailed synthetic pathway and conditions can be found in relevant literature .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 226-227°C at 3 mmHg .
  • Density : 1.103 g/mL at 20°C .
  • Refractive Index : n20/D 1.549 (lit.) .

Scientific Research Applications

Synthetic Chemistry

  • Synthesis of Carbohydrate Derivatives

    1,3-Dibenzyloxypropane is used in the synthesis of 2-amino-2-deoxy-D-mannose derivatives, starting from glucose. This application is significant in the field of synthetic carbohydrate chemistry (Kiso, Ishida, Kawaide, & Hasegawa, 1984).

  • Preparation of Acetal Compounds

    It also finds use in the preparation of di-O-isopropylidene-aldehydo-D-glucose dibenzyl acetal, demonstrating its utility in the synthesis of complex organic compounds (Hasegawa & Kiso, 1980).

Corrosion Inhibition

  • Corrosion Inhibitors: Research has explored the use of compounds similar to 1,3-Dibenzyloxypropane as corrosion inhibitors. These compounds have shown potential in protecting metals like mild steel in corrosive environments (Leçe, Emregül, & Atakol, 2008).

Enzymatic Studies

  • Chemoenzymatic Synthesis: 1,3-Dibenzyloxypropane-related compounds are used in chemoenzymatic approaches to produce enantiomerically pure compounds, which are important in natural product synthesis and pharmaceutical applications (Akeboshi, Ohtsuka, Ishihara, & Sugai, 2001).

Molecular Chemistry

  • Synthesis of Polyisocyanate Compounds

    Research includes the synthesis of polyfunctional isocyanate compounds using dibenzyl structures, indicating its role in polymer chemistry (Scorţanu & Prisăcariu, 2010).

  • Formation of Dicopper Complexes

    1,3-Dibenzyloxypropane derivatives have been studied in the formation of dicopper complexes, which have applications in understanding metalloenzyme models and oxidation reactions (Selmeczi, Réglier, Giorgi, & Speier, 2003).

Safety And Hazards

  • Flash Point : 230.0°F (closed cup) or 110°C (closed cup) .

properties

IUPAC Name

3-phenylmethoxypropoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUQCDFHCPHJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340172
Record name 1,3-Dibenzyloxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibenzyloxypropane

CAS RN

53088-81-6
Record name 1,3-Dibenzyloxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Malmquist, S Sjöberg - Acta Cherylica Scandinavica, 1994 - researchgate.net
A 1, 2-dicarba-closo-dodecaborane (12) derivative, containing a hydrophilic diol group and an amino group, 2-[2-(3-aminopropyl)-1, 2-dicarba-closo-dodecaboran (12)-1-ylmethoxy]-1, 3…
Number of citations: 24 www.researchgate.net
H Sato, N Kaze, H Yamamoto… - Journal of the American …, 2013 - Wiley Online Library
Pure 2‐monochloro‐1,3‐propanediol (2‐MCPD) was successfully synthesized, identified, and first quantified by the Deutsche Gesellschaft für Fettwissenschaft (DGF) standard method C…
Number of citations: 20 aocs.onlinelibrary.wiley.com
ESH El Ashry, Y El Kilany - Advances in heterocyclic chemistry, 1997 - Elsevier
This chapter is the second of a sequence of three chapters that appears in successive volumes of this series dealing with the chemistry of acyclonucleosides. The first chapter appeared …
Number of citations: 83 www.sciencedirect.com
C Gadais, S Ballet - Current Medicinal Chemistry, 2020 - ingentaconnect.com
The neurokinins are indisputably essential neurotransmitters in numerous pathoand physiological events. Being widely distributed in the Central Nervous System (CNS) and peripheral …
Number of citations: 3 www.ingentaconnect.com
BI Fleming - 1974 - escholarship.mcgill.ca
'ABSTRACT-A? étals were found to he reducible by borane (B~ 3) in.. tetrahydrofuran and, by trimethylamine-horane in acetie acid. oThe borane reduction was first-order in acetal, and …
Number of citations: 4 escholarship.mcgill.ca
J Plavec, J Kobe - Nucleosides and Nucleotides, 1991 - Taylor & Francis
The application of INEPT pulse sequence for the structure considerations about regioisomeric pairs of glyoxal-guanine adducts I-VI revealed coupling constants J N, H through up to …
Number of citations: 0 www.tandfonline.com
VM Rotello - 1990 - search.proquest.com
A method for the synthesis of the C1-C15 portion of FK-506 has been demonstrated. Treatment of a triphenylphosphoranylidene carboxamide with the appropriate acid chloride gave a …
Number of citations: 2 search.proquest.com
風直樹 - (No Title), 2016 - Osaka Prefecture University (大阪 …
Number of citations: 4
BI Fleming, HI Bolker - Canadian Journal of Chemistry, 1976 - cdnsciencepub.com
Lorsque l'on chauffe des acétals d'aldéhydes aromatiques (par opposition aux acétals aliphatiques) en présence d'un catalyseur octacarbonyl de dicobalt (Co 2 (CO) 8 ) dans une …
Number of citations: 30 cdnsciencepub.com

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